2-Ethoxy-1,2,3,4-tetrahydronaphthalene
Description
2-Ethoxy-1,2,3,4-tetrahydronaphthalene is a substituted tetrahydronaphthalene derivative characterized by an ethoxy (-OCH₂CH₃) group at the 2-position of the partially hydrogenated naphthalene ring. This compound is structurally related to tetralin (1,2,3,4-tetrahydronaphthalene) but modified with an ethoxy substituent, which imparts distinct electronic and steric properties. It is commonly synthesized via coordination with transition metals, such as chromium tricarbonyl, to stabilize reactive intermediates. For instance, its chromium tricarbonyl complex (1q) is synthesized in 80% yield using Cr(CO)₆ and recrystallized from hexane . The ethoxy group influences reactivity in catalytic processes, such as C-H activation, as demonstrated in ortho-arylation studies .
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-ethoxy-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C12H16O/c1-2-13-12-8-7-10-5-3-4-6-11(10)9-12/h3-6,12H,2,7-9H2,1H3 |
InChI Key |
WSBWWURDOIIQSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCC2=CC=CC=C2C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1,2,3,4-tetrahydronaphthalene typically involves the ethylation of 1,2,3,4-tetrahydronaphthalene. One common method is the reaction of 1,2,3,4-tetrahydronaphthalene with ethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of 2-Ethoxy-1,2,3,4-tetrahydronaphthalene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and advanced purification techniques are often employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to more saturated derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of various substituted tetrahydronaphthalene derivatives.
Scientific Research Applications
2-Ethoxy-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1,2,3,4-tetrahydronaphthalene depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, undergoing transformations based on the reagents and conditions used. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactivity in Arylation Reactions
The ethoxy substituent significantly impacts reaction kinetics and regioselectivity compared to other substituents:
- Methoxy vs. Ethoxy: In a kinetic isotope effect (KIE) study, 6-methoxy-1,2,3,4-tetrahydronaphthalene (1p) and its ethoxy analog (1q) were compared in ortho-arylation with p-iodotoluene. The bulkier ethoxy group may alter steric hindrance or electronic donation, affecting transition states .
- Hydroxy and Acetyl Derivatives : Derivatives like 2-hydroxy-2-acetyl-1,2,3,4-tetrahydronaphthalene are synthesized via hydroboration-oxidation and oxidation with pyridinium chlorochromate, yielding precursors for anthracycline antibiotics. These methods contrast with the chromium-based synthesis of the ethoxy compound, highlighting substituent-dependent synthetic strategies .
Physical and Adsorption Properties
- Adsorption Energy : Nitrogen-containing analogs (e.g., 1,2,3,4-tetrahydrocarbazole) exhibit higher adsorption energies than unsubstituted tetrahydronaphthalene, implying that electron-rich substituents like ethoxy may enhance surface interactions in catalytic systems .
Table 1: Key Comparative Data of Tetrahydronaphthalene Derivatives
Structural and Mechanistic Insights
- Electronic Effects : The ethoxy group’s electron-donating nature may stabilize carbocation intermediates in solvolysis, similar to β-hydroxy analogs, though direct comparisons are lacking .
- Regioselectivity : Bromination of 1-oxo-tetrahydronaphthalene occurs at methylene positions; ethoxy’s directing effects (ortho/para) remain unstudied but could diverge from methoxy’s behavior .
Biological Activity
2-Ethoxy-1,2,3,4-tetrahydronaphthalene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
2-Ethoxy-1,2,3,4-tetrahydronaphthalene is a derivative of tetrahydronaphthalene with an ethoxy group. Its molecular formula is and it exhibits unique properties that influence its biological activity.
The mechanism of action for 2-ethoxy-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets. The hydroxy and ethoxy groups are crucial for binding to enzymes and receptors, thereby modulating various signaling pathways related to cellular growth, differentiation, and apoptosis .
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of 2-ethoxy-1,2,3,4-tetrahydronaphthalene on various cancer cell lines. For instance, compounds derived from tetrahydronaphthalene exhibited significant cytotoxicity against MCF-7 (breast cancer), HepG2 (liver cancer), and LU (lung cancer) cell lines with IC50 values indicating potent activity .
| Cell Line | IC50 Value (μM) |
|---|---|
| MCF-7 | 16.3 |
| HepG2 | 34.3 |
| LU | 8.0 |
Toxicological Profile
The compound has been assessed for acute toxicity and has shown relatively low toxicity levels. In animal studies, the oral LD50 was found to be 2860 mg/kg in rats, indicating a moderate safety profile . Additionally, it was observed that high concentrations could lead to symptoms such as headache and nausea in humans.
Case Studies
Case Study 1: Cytotoxic Evaluation
A study conducted on the methanol extract of Olax imbricata roots revealed the isolation of several tetrahydronaphthalene derivatives. Among these derivatives, one compound demonstrated notable cytotoxicity against several cancer cell lines .
Case Study 2: Toxicological Assessment
In a 28-day toxicity study involving rats administered with varying doses of 1,2,3,4-tetrahydronaphthalene derivatives (up to 150 mg/kg bw/day), no mortalities were recorded. However, significant hematological changes were noted at higher doses, suggesting potential adverse effects on blood parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
